molecular formula C12H28N2O5 B1665983 Amino-PEG5-Amine CAS No. 72236-26-1

Amino-PEG5-Amine

Cat. No.: B1665983
CAS No.: 72236-26-1
M. Wt: 280.36 g/mol
InChI Key: FOOPZYBJIJNBLQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amino-PEG5-Amine, also known as Nh2-PEG5-nh2 or 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine, is a polyethylene glycol (PEG) derivative that contains two amino groups . The primary targets of this compound are proteins, macromolecular carriers, oligonucleotides, vesicles, and other molecules that contain carboxylic acids, activated NHS esters, or carbonyls (ketone, aldehyde) .

Mode of Action

The amino groups of this compound can easily couple with its targets, leading to the formation of stable amide bonds . This process is known as PEGylation, which involves the covalent attachment of PEG to different molecules . The PEGylation process can be completed in less than 1 hour at pH 7-8 .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the modification of proteins and other biomolecules . The attachment of PEG to these molecules decreases their aggregation and increases their solubility . This modification can also reduce the number of attachment sites to a protein molecule, making the PEGylated proteins more selective .

Pharmacokinetics

The pharmacokinetic properties of this compound are significantly improved due to the PEGylation process . PEGylation enhances the water solubility of the compound, which in turn improves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . This leads to an increase in the bioavailability of the compound .

Result of Action

The result of the action of this compound is the formation of PEGylated proteins or other biomolecules . These PEGylated molecules have enhanced solubility and reduced aggregation . They also exhibit improved pharmacokinetic and pharmacological properties, as well as reduced reactogenicity and related side effects .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The PEGylation process is more efficient at pH 7-8 . Additionally, the hydrophilic PEG spacer in this compound increases its solubility in aqueous media , making it suitable for use in various biological, chemical, and pharmaceutical settings .

Biochemical Analysis

Biochemical Properties

Amino-PEG5-Amine plays a significant role in biochemical reactions, particularly in the modification and conjugation of proteins and other biomolecules. The compound interacts with enzymes, proteins, and other biomolecules through its terminal amine groups, which can form stable amide bonds with carboxyl groups on target molecules . This interaction is facilitated by the presence of N-hydroxysuccinimide (NHS) esters, which react specifically with lysine and N-terminal amino groups at physiological pH . These interactions are crucial for applications such as protein labeling, crosslinking, and surface modification.

Cellular Effects

This compound influences various cellular processes by modifying the surface properties of cells and enhancing the delivery of therapeutic agents. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the attachment of bioactive molecules to cell surfaces . This modification can lead to changes in cell function, including altered cell proliferation, differentiation, and apoptosis. Additionally, this compound can enhance the uptake of conjugated molecules by cells, thereby improving the efficacy of targeted therapies .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its terminal amine groups. The compound can also inhibit or activate enzymes by modifying their surface properties, leading to changes in their activity and function . Furthermore, this compound can influence gene expression by facilitating the delivery of nucleic acids and other gene-modifying agents to target cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under physiological conditions, but its activity can be affected by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it suitable for use in both in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance the delivery and efficacy of therapeutic agents without causing significant toxicity . At high doses, this compound may cause adverse effects such as inflammation and tissue damage . It is important to determine the optimal dosage for each specific application to minimize potential side effects and maximize therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to protein and nucleic acid metabolism. The compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, this compound can enhance the stability and activity of enzymes by modifying their surface properties, thereby influencing their catalytic efficiency and substrate specificity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis and other transport mechanisms, leading to its accumulation in specific cellular compartments . This localization can enhance the efficacy of conjugated molecules by ensuring their targeted delivery to specific tissues and cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the cell membrane, cytoplasm, or nucleus, depending on the nature of the conjugated molecules and the cellular context . This localization can affect the activity and function of the compound, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG5-Amine typically involves the reaction of polyethylene glycol with amine derivatives under controlled conditions. One common method includes the reaction of hexaethylene glycol with ammonia or primary amines in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG5-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amino-PEG5-Amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Hexaethylene glycol: Similar in structure but lacks terminal amine groups.

    1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: Contains azide groups instead of amine groups.

    Polyethylene glycol derivatives: Varying chain lengths and functional groups.

Uniqueness

Amino-PEG5-Amine is unique due to its combination of multiple ether linkages and terminal amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOPZYBJIJNBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575708
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72236-26-1
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72236-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing 60 g of 1,17-diphthalimido-3,6,9,12,15 - pentaoxaheptadecane (0.118 mol), 14.8 g of hydrazine hydrate (0.296 mol) and 500 ml of ethanol were heated with mechanical stirring in a 100° C. oil bath for 3 hours. The mixture was then allowed to cool and was then filtered. The filter cake was washed four times with 300 ml portions of ethanol. The combined filtrates were concentrated to give 32.35 g of a yellow opaque glassy oil. Evaporative distillation at 150°-200° C. (0.01 mm) gave 22.82 g of a light yellow oil (69% yield).
Name
1,17-diphthalimido-3,6,9,12,15 - pentaoxaheptadecane
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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